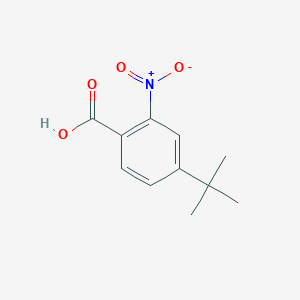

4-Tert-butyl-2-nitrobenzoic acid

Description

Significance of Nitrobenzoic Acid Derivatives in Contemporary Chemical Research

Nitrobenzoic acids, a class of organic compounds derived from benzoic acid by the substitution of one or more hydrogen atoms with a nitro group (-NO2), hold a position of considerable importance in modern chemical research. ontosight.ai Their unique chemical and biological properties make them versatile building blocks and key intermediates in a wide array of synthetic applications. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzene (B151609) ring and the acidity of the carboxylic acid functional group, making them about ten times more acidic than the parent benzoic acid. ontosight.aiwikipedia.orgchemcess.com

These derivatives are fundamental in the synthesis of a multitude of more complex molecules. ontosight.ai In the pharmaceutical industry, they are crucial precursors for various therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs. ontosight.ainih.govresearchgate.net For example, 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, used in dye manufacturing, while 4-nitrobenzoic acid is a key intermediate for producing the anesthetic procaine. wikipedia.org Beyond pharmaceuticals, nitrobenzoic acids are integral to the production of dyes, advanced materials, and agrochemicals. ontosight.aichem960.com Their reactivity also allows them to be used in facilitating reactions like condensation and esterification, essential for creating novel molecules with distinct properties. ontosight.ai

Structural Features and Chemical Relevance of 4-Tert-butyl-2-nitrobenzoic Acid

This compound is a nitro-substituted benzoic acid derivative with the chemical formula C₁₁H₁₃NO₄. nih.govchemicalbook.com Its structure is characterized by a benzoic acid core with a bulky tert-butyl group positioned para to the carboxylic acid and a nitro group ortho to it. chem960.com This specific arrangement of functional groups imparts distinct steric and electronic characteristics that influence its reactivity and solubility. chem960.com

The IUPAC name for this compound is this compound, and its CAS registry number is 103797-19-9. nih.gov The presence of the electron-withdrawing nitro group and the sterically demanding tert-butyl group creates a unique chemical environment. The nitro group at the ortho position increases the acidity of the carboxylic acid. The tert-butyl group, with its significant steric bulk, can influence the approach of reagents to the adjacent functional groups, thereby affecting reaction pathways and rates. This compound is primarily utilized as an intermediate in organic synthesis. chem960.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₄ | nih.govchemicalbook.com |

| Molecular Weight | 223.22 g/mol | nih.gov |

| Melting Point | 138-143 °C | lookchem.com |

| Boiling Point | 338.8 °C at 760 mmHg | lookchem.com |

| Density | 1.236 g/cm³ | lookchem.com |

| pKa (Predicted) | 2.39 ± 0.25 | lookchem.com |

Spectroscopic Data Overview

| Data Type | Description |

|---|---|

| ¹³C NMR | Computed spectra are available for analysis of the carbon framework. spectrabase.com |

| IR | Experimental and theoretical spectra of nitrobenzoic acids show characteristic peaks for the carboxylic acid and nitro groups. researchgate.net |

Overview of Current Research Trajectories and Gaps for this compound

Current research involving this compound primarily focuses on its application as a specialized intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical and specialty chemical industries. chem960.com Its utility is demonstrated in synthetic pathways where specific substitution patterns are required. For instance, it has been used in the preparation of other compounds, such as in patent-disclosed syntheses where it is a key starting material. chemicalbook.com

A notable research application is in the synthesis of heterocyclic compounds that may possess pharmacological activity. nih.govresearchgate.net The unique substitution pattern of this compound makes it a valuable precursor for creating molecules with specific steric and electronic properties that are often desired in drug discovery and materials science.

Despite its role as a useful building block, there appears to be a gap in the literature regarding the extensive exploration of the biological activities of this compound itself. While its derivatives are of interest, the parent compound's own potential has not been as thoroughly investigated as other more common nitrobenzoic acid isomers. ontosight.aiwikipedia.org Furthermore, detailed mechanistic studies and the development of novel synthetic methodologies directly involving this compound are less prevalent in published research. This suggests that while it is a known and utilized chemical, its full potential and range of applications may not yet be completely understood, representing an area ripe for further scientific inquiry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)7-4-5-8(10(13)14)9(6-7)12(15)16/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVADEHDXGNQZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292749 | |

| Record name | 4-tert-butyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103797-19-9 | |

| Record name | 4-tert-butyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Tert Butyl 2 Nitrobenzoic Acid

Classical and Modern Synthetic Routes

The synthesis of 4-tert-butyl-2-nitrobenzoic acid can be achieved through various pathways, primarily involving the construction and modification of a substituted benzene (B151609) ring.

Multi-Step Synthesis from Aromatic Precursors

A common and effective method for preparing this compound involves a multi-step sequence starting from readily available aromatic precursors. A well-documented route begins with 4-tert-butyltoluene. researchgate.net This synthesis is a classic example of how the directing effects of substituents on an aromatic ring are strategically utilized to achieve the desired isomer. lumenlearning.com

The process unfolds in two primary stages:

Nitration: The initial step is the nitration of 4-tert-butyltoluene. The tert-butyl and methyl groups are both ortho, para-directing activators. Nitration is typically performed using a mixture of nitric acid and acetic anhydride (B1165640) in an acetic acid solvent at controlled, low temperatures. researchgate.net This regioselectivity leads to the formation of 4-tert-butyl-1-methyl-2-nitrobenzene (B183555).

Oxidation: The subsequent step involves the oxidation of the methyl group to a carboxylic acid. This transformation is accomplished using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4), in a mixture of pyridine (B92270) and water, heated to reflux. researchgate.net The robust tert-butyl group remains intact under these conditions, yielding the final product, this compound. researchgate.netchemicalbook.com

The strategic order of these reactions is critical; performing oxidation before nitration would result in 4-tert-butylbenzoic acid, where the carboxylic acid group would act as a meta-director, leading to an undesired isomeric product. lumenlearning.com

Table 1: Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product | Reference |

| 1. Nitration | 4-tert-butyltoluene | HNO₃, Acetic Anhydride, Acetic Acid, 0 °C | 4-tert-butyl-1-methyl-2-nitrobenzene | researchgate.net |

| 2. Oxidation | 4-tert-butyl-1-methyl-2-nitrobenzene | Potassium permanganate (KMnO₄), Pyridine, Water, 110 °C | This compound | researchgate.netchemicalbook.com |

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another without altering the carbon skeleton. ub.edusolubilityofthings.com The synthesis of this compound heavily relies on this principle.

The most prominent example of FGI in its synthesis is the oxidation of the methyl group of 4-tert-butyl-1-methyl-2-nitrobenzene into a carboxylic acid using oxidizing agents like potassium permanganate. solubilityofthings.comimperial.ac.ukncert.nic.in This conversion is a powerful tool for introducing carboxylic acid functionalities onto aromatic rings. researchgate.net

Another relevant FGI is the hydrolysis of an ester to yield the carboxylic acid. For instance, if the synthesis route produced an ester derivative, such as ethyl 4-(tert-butylamino)-3-nitrobenzoate, it could be hydrolyzed to the corresponding carboxylic acid by refluxing with a base like potassium hydroxide (B78521) in aqueous ethanol, followed by acidification. researchgate.net This highlights the reversible nature of esterification and its utility in synthetic planning. solubilityofthings.com

Strategic Approaches for Derivatization

The presence of both a carboxylic acid and a nitro group allows for a wide range of derivatization reactions, enabling the synthesis of diverse molecular structures.

Esterification and Amidation Reactions

The carboxylic acid group is the primary site for derivatization through esterification and amidation.

Esterification: The conversion of this compound to its corresponding esters is a common transformation. iajpr.com This can be achieved through several methods:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), often under reflux or microwave conditions. iajpr.comusm.mygoogle.com

Acyl Chloride Intermediate: A more reactive pathway involves first converting the carboxylic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.gov The resulting 4-tert-butyl-2-nitrobenzoyl chloride can then be reacted with an alcohol, often in the presence of a base like triethylamine, to form the ester with high efficiency. nih.gov

Amidation: The synthesis of amides from this compound is crucial for building larger molecules, particularly in medicinal chemistry. google.com Key methods include:

Via Acyl Chlorides: Similar to esterification, the highly reactive acyl chloride can be treated with a primary or secondary amine to form the corresponding amide. google.com

Using Coupling Agents: Direct amidation can be accomplished by using peptide coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing it to react directly with an amine to form the amide bond. researchgate.netgoogle.com

Table 2: Derivatization of this compound

| Reaction | Reagents | Product Type | Reference |

| Esterification | Alcohol, H₂SO₄ (catalyst) | Ester | iajpr.comusm.my |

| Esterification | 1. SOCl₂ 2. Alcohol, Base | Ester | nih.gov |

| Amidation | 1. SOCl₂ 2. Amine | Amide | google.com |

| Amidation | Amine, DCC (coupling agent) | Amide | researchgate.netgoogle.com |

Modifications of the Nitro and Carboxylic Acid Functionalities

Beyond ester and amide formation, both the nitro and carboxylic acid groups can undergo further transformations.

Nitro Group Modification: The nitro group is a versatile functional group that can be readily reduced. A common transformation is its reduction to a primary amine (R-NH₂) using methods such as catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst, Pd/C) or using metals in acidic conditions. researchgate.netsolubilityofthings.comvanderbilt.edu This would convert this compound into 2-amino-4-tert-butylbenzoic acid, a valuable bifunctional building block.

Carboxylic Acid Modification: The carboxylic acid itself can be reduced. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the carboxyl group can be converted to a primary alcohol (R-CH₂OH). solubilityofthings.comvanderbilt.edu This reaction would yield (4-tert-butyl-2-nitrophenyl)methanol, providing another avenue for synthetic diversification.

Catalytic Approaches in the Synthesis of this compound and Its Derivatives

Catalysis plays a significant role in enhancing the efficiency and selectivity of the synthesis and derivatization of this compound.

Acid Catalysis: As mentioned, strong mineral acids like sulfuric acid are essential catalysts for the Fischer esterification of the carboxylic acid group. usm.mygoogle.com Polyfluoroalkanesulfonic acids have also been patented as effective catalysts for the esterification of nitrobenzoic acids. google.com

Oxidation Catalysis: While stoichiometric oxidants like KMnO₄ are commonly used to create the carboxylic acid from the methyl group precursor, related transformations can be catalytic. researchgate.netncert.nic.in For example, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used to catalytically oxidize benzylic ketones to benzoic acids, demonstrating a modern approach to forming the carboxyl group. researchgate.net

Reduction Catalysis: The modification of the nitro group is heavily reliant on catalysis. The reduction of the nitro group to an amine is almost exclusively performed using catalytic hydrogenation with catalysts such as palladium, platinum, or nickel. researchgate.netvanderbilt.edu This method is highly efficient and produces clean reactions.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves exploring alternative reagents, solvents, and catalytic systems to minimize waste, avoid hazardous substances, and improve energy efficiency.

Traditional oxidation methods, such as the use of potassium permanganate, are effective but generate significant manganese dioxide waste, which poses environmental challenges. Green chemistry seeks to replace such stoichiometric oxidants with catalytic systems using cleaner terminal oxidants like molecular oxygen or hydrogen peroxide. researchgate.net For instance, the synthesis of the related compound p-tert-butylbenzoic acid has been achieved through the catalytic oxidation of p-tert-butyltoluene using cobalt acetylacetonate (B107027) as a catalyst and air as the oxidant. researchgate.net Similar strategies, perhaps employing different catalysts resilient to the deactivating effect of the nitro group, could be envisioned for a greener synthesis of this compound.

Another green approach involves the use of alternative and less hazardous reagents. Tert-butyl nitrite (B80452) (TBN) has emerged as a versatile reagent in various organic transformations, often under mild, metal-free, and even solvent-free conditions. rsc.orgrsc.org Notably, TBN can efficiently convert primary amides into carboxylic acids. rsc.org This suggests a potential alternative pathway where 4-tert-butyl-2-nitrobenzamide could be hydrolyzed to the target acid under greener conditions compared to traditional strong acid or base hydrolysis. This method avoids harsh work-up procedures, as simple evaporation of the solvent can yield a pure product. rsc.org

The choice of solvent is a cornerstone of green chemistry. The documented synthesis using potassium permanganate in water is advantageous as water is a non-toxic, non-flammable, and environmentally benign solvent. chemicalbook.com Further research into water-based syntheses, potentially with phase-transfer catalysts to enhance reaction rates at lower temperatures, aligns well with green chemistry goals. The synthesis of other compounds, such as azoxybenzenes, has been successfully demonstrated in water, underscoring its potential as a green solvent for a wide range of reactions. nih.gov

Heterogeneous catalysis presents another avenue for developing eco-friendly syntheses. Gas-phase ammoxidation over vanadium phosphate (B84403) (VPO) catalysts has been explored for the synthesis of p-nitrobenzonitrile from p-nitrotoluene. rsc.org This type of process can reduce solvent waste and allow for easier catalyst recovery and recycling. While this specific reaction yields a nitrile, subsequent hydrolysis could provide the carboxylic acid. The development of a heterogeneous catalyst for the direct, one-pot oxidation of 4-tert-butyl-1-methyl-2-nitrobenzene to the corresponding acid in a continuous flow system would represent a significant advancement in the green synthesis of this compound.

The table below summarizes green chemistry principles and their potential application based on related syntheses.

| Green Chemistry Principle | Potential Application to Synthesis | Example from Related Compounds |

| Use of Catalytic Oxidants | Replacing stoichiometric KMnO₄ with a catalytic system using air or H₂O₂ as the terminal oxidant. | Oxidation of p-tert-butyltoluene using a Cobalt catalyst and air. researchgate.net |

| Alternative Reagents | Using tert-butyl nitrite (TBN) for the mild conversion of 4-tert-butyl-2-nitrobenzamide to the acid. | TBN converts primary amides to carboxylic acids efficiently under mild conditions. rsc.orgrsc.org |

| Benign Solvents | Utilizing water as the reaction solvent to minimize organic solvent waste. | Synthesis of azoxybenzenes from nitrosobenzenes in water at room temperature. nih.gov |

| Heterogeneous Catalysis | Development of a solid-supported catalyst for the gas-phase or liquid-phase oxidation to simplify purification and catalyst recycling. | Gas-phase ammoxidation of p-nitrotoluene over vanadium phosphate (VPO) catalysts. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl 2 Nitrobenzoic Acid

Aromatic Substitution Reactions of the Benzoic Acid Core

The benzene (B151609) ring of 4-tert-butyl-2-nitrobenzoic acid is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The outcome of such reactions is directed by the existing substituents. The carboxylic acid and the nitro group are both electron-withdrawing and act as deactivating, meta-directing groups. youtube.comlibretexts.org Conversely, the tert-butyl group is an electron-donating alkyl group, which is activating and directs incoming electrophiles to the ortho and para positions. ucla.edu

In this specific molecule, the positions on the aromatic ring are subject to competing directing effects:

Position 3: Ortho to the carboxylic acid and meta to the tert-butyl group.

Position 5: Meta to both the carboxylic acid and the nitro group, and ortho to the tert-butyl group.

Position 6: Ortho to the nitro group and meta to the tert-butyl group.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -COOH | Electron-withdrawing | Meta-directing, Deactivating |

| -NO₂ | Electron-withdrawing | Meta-directing, Deactivating |

| -C(CH₃)₃ | Electron-donating | Ortho, Para-directing, Activating |

Reactivity of the Nitro Group: Reduction and Further Transformations

The nitro group is a versatile functional group that can undergo several transformations, with reduction being the most common. The nitro group of this compound can be readily reduced to an amino group (-NH₂) to form 2-amino-4-tert-butylbenzoic acid. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium or platinum, or by using reducing metals such as iron, tin, or zinc in an acidic medium. msu.eduyoutube.com

This reduction is a critical step in synthetic pathways where the nitro group is used as a temporary directing group or as a precursor to an amine. The resulting 2-amino-4-tert-butylbenzoic acid is a valuable intermediate for synthesizing more complex molecules, such as pharmaceuticals or dyes, via reactions involving the newly formed amino group. chem960.com

Table 2: Common Reduction Methods for Aromatic Nitro Groups

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Pressurized hydrogen, solvent (e.g., ethanol) | Amine |

| Fe, HCl | Metal powder in acidic solution, heat | Amine |

| SnCl₂, HCl | Stannous chloride in concentrated acid | Amine |

Reactivity of the Carboxylic Acid Moiety: Condensation and Coupling Reactions

The carboxylic acid group (-COOH) is a primary site for condensation and coupling reactions. chem960.com

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. google.com For instance, reacting it with butanol would yield butyl 4-tert-butyl-2-nitrobenzoate. The formation of tert-butyl esters, often used as protecting groups in organic synthesis, can be achieved using reagents like tert-butanol (B103910) or isobutene under acidic conditions. thieme-connect.comorganic-chemistry.org

Amide Formation: The carboxylic acid can also be converted into amides. This typically involves an initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-tert-butyl-2-nitrobenzoyl chloride can then react with a primary or secondary amine to form the corresponding amide. sigmaaldrich.com This two-step process is a standard method for forming robust amide bonds.

These reactions highlight the utility of the carboxylic acid group as a handle for extending the molecular structure. chem960.com

Influence of the tert-Butyl Group on Reaction Selectivity and Rate

The tert-butyl group exerts a significant influence on the reactivity of the molecule, primarily through steric hindrance. ontosight.ai Its large size physically blocks access to the adjacent ortho positions (positions 3 and 5 on the ring).

In electrophilic aromatic substitution reactions, this steric hindrance dramatically affects the regioselectivity. While the tert-butyl group is electronically an ortho-para director, the attack at the ortho positions is often disfavored. ontosight.ai For example, in the nitration of tert-butylbenzene, the para-substituted product is formed in much higher yield (75%) compared to the ortho product (16%), a stark contrast to the nitration of toluene (B28343) (methylbenzene), where the ortho product is the major isomer. libretexts.orgmsu.edu This effect is expected to be pronounced in this compound, further favoring substitution at position 5 over position 3.

Table 3: Product Isomer Ratios in the Nitration of Alkylbenzenes

| Starting Material | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

|---|---|---|---|

| Toluene | 58.5 | 4.5 | 37.0 |

| tert-Butylbenzene | 16 | 8 | 75 |

Data reflects the strong steric effect of the tert-butyl group, favoring the para position. libretexts.orgmsu.edu

Studies on Intermolecular Proton Transfer Dynamics and Mechanisms

Proton transfer is a fundamental process in chemistry, and for this compound, it primarily involves the acidic proton of the carboxylic acid group. The transfer of this proton to a base or solvent molecule is a key step in acid-base reactions. youtube.com The mechanism can occur directly or be mediated by a "proton shuttle," where a solvent molecule like water facilitates the transfer between the acid and the base. masterorganicchemistry.com

The rate and dynamics of this proton transfer are influenced by the molecule's pKa. The electronic properties of the nitro and tert-butyl groups affect the acidity of the carboxylic acid. The electron-withdrawing nitro group increases acidity (lowers pKa), while the electron-donating tert-butyl group has a slight acid-weakening effect.

Studies on structurally similar compounds, such as other nitrophenols, have investigated ultrafast excited-state proton transfer (ESPT). uci.eduresearchgate.net In these cases, photoexcitation can dramatically increase the acidity of a molecule, leading to rapid proton transfer to the solvent on a picosecond timescale. uci.edu While specific ESPT studies on this compound are not widely documented, the presence of the chromophoric nitro-aromatic system suggests that such photochemical pathways could be a potential area of investigation. Furthermore, intramolecular hydrogen bonding, like the N-H···O bond observed in the related compound 4-tert-butylamino-3-nitro-benzoic acid, can also play a role in the molecule's proton dynamics. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Tert Butyl 2 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In ¹H NMR spectroscopy of 4-tert-butyl-2-nitrobenzoic acid, distinct signals are expected for the aliphatic tert-butyl protons and the three aromatic protons.

The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet, typically in the range of δ 1.3-1.4 ppm. This is consistent with data from 4-tert-butylbenzoic acid, which shows this peak at δ 1.355 ppm. chemicalbook.com

The aromatic region will be more complex due to the substitution pattern. Three signals are anticipated, corresponding to H-3, H-5, and H-6.

H-3: This proton is ortho to both the electron-withdrawing nitro (NO₂) and carboxylic acid (COOH) groups. This proximity is expected to deshield it significantly, likely placing its signal furthest downfield in the aromatic region, appearing as a doublet.

H-5: This proton is meta to the COOH group and ortho to the tert-butyl group. It is expected to appear as a doublet of doublets due to coupling with both H-3 and H-6.

H-6: Being ortho to the COOH group and meta to the nitro group, this proton will also be deshielded, appearing as a doublet.

The presence of the ortho-nitro group dramatically influences the chemical shifts compared to a simple benzoic acid. In 2-nitrobenzoic acid, the aromatic protons appear in a complex multiplet between δ 7.7 and 8.2 ppm. chemicalbook.com A similar downfield trend would be expected for this compound. The acidic proton of the carboxylic acid group would appear as a very broad singlet, typically far downfield (>10 ppm), and may be exchanged with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -C(CH₃)₃ | 1.3 - 1.4 | Singlet (s) |

| Aromatic H-3 | > 8.0 | Doublet (d) |

| Aromatic H-5 | 7.7 - 7.9 | Doublet of Doublets (dd) |

| Aromatic H-6 | 7.8 - 8.0 | Doublet (d) |

| -COOH | > 10 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected.

Aliphatic Carbons: The nine methyl carbons of the tert-butyl group will give a single, intense signal around δ 31 ppm, while the quaternary carbon of this group will appear near δ 35 ppm.

Aromatic Carbons: Six signals are expected for the benzene (B151609) ring carbons. The chemical shifts are heavily influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing nitro (C-2) and carboxyl (C-1) groups will be significantly deshielded. Based on data for 2-nitrobenzoic acid and 4-nitrobenzoic acid, the carbon bearing the nitro group (C-2) could be in the δ 148-150 ppm range, while the carboxyl-bearing carbon (C-1) would be around δ 130-135 ppm. researchgate.netchemicalbook.com The carbon attached to the tert-butyl group (C-4) would also be a quaternary signal, expected around δ 155-160 ppm due to the combined alkyl and deshielding effects on the ring. The protonated carbons (C-3, C-5, C-6) would appear in the typical aromatic region of δ 120-140 ppm.

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid group is the most deshielded carbon, appearing at δ > 165 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~ 31 |

| -C (CH₃)₃ | ~ 35 |

| Aromatic C-1 (-COOH) | 130 - 135 |

| Aromatic C-2 (-NO₂) | 148 - 150 |

| Aromatic C-3 | 120 - 125 |

| Aromatic C-4 (-tBu) | 155 - 160 |

| Aromatic C-5 | ~ 128 |

| Aromatic C-6 | ~ 132 |

| -C OOH | > 165 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the tert-butyl protons (~δ 1.35 ppm) to the ¹³C signal of the methyl carbons (~δ 31 ppm). Similarly, it would correlate the signals of the aromatic protons (H-3, H-5, H-6) with their corresponding carbon signals (C-3, C-5, C-6), confirming their direct attachment. Quaternary carbons (like C-1, C-2, C-4, and the carboxyl C=O) would be absent from this spectrum as they have no attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. youtube.com Key expected correlations for confirming the structure would include:

A correlation from the tert-butyl protons to the aromatic C-3, C-4, and C-5 signals.

Correlations from the aromatic proton H-3 to carbons C-1, C-2, and C-5.

Correlations from the aromatic proton H-6 to carbons C-1, C-2, and C-4. These long-range couplings provide definitive proof of the substitution pattern on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups, which have characteristic absorption or scattering frequencies.

The FT-IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and nitro functional groups.

O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C-H Stretches: Aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). Aromatic C-H stretches will be observed as weaker bands just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1700-1720 cm⁻¹. The position is slightly higher than in unconjugated acids due to the electron-withdrawing nature of the aromatic ring and nitro group. For comparison, 4-nitrobenzoic acid shows this peak around 1700 cm⁻¹. researchgate.net

NO₂ Stretches: The nitro group will give rise to two distinct, strong stretching vibrations: an asymmetric stretch (νas) typically around 1520-1550 cm⁻¹ and a symmetric stretch (νs) around 1340-1360 cm⁻¹. researchgate.net

C=C Stretches: Aromatic ring C=C stretching vibrations will cause several medium-to-weak absorptions in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O are strong in IR, non-polar bonds and symmetric vibrations often give strong Raman signals.

NO₂ Symmetric Stretch: The symmetric stretch of the nitro group (~1350 cm⁻¹) is typically a very strong and characteristic band in the Raman spectrum of nitroaromatic compounds. researchgate.net

Aromatic Ring Vibrations: The aromatic C=C stretching vibrations (~1600 cm⁻¹) and a ring-breathing mode near 1000 cm⁻¹ are usually prominent.

C-H Stretches: Both aliphatic and aromatic C-H stretching vibrations are visible in the 2800-3100 cm⁻¹ region. The C=O and O-H stretches of the carboxylic acid are generally weaker in Raman spectra compared to their IR absorptions.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 3300 - 2500 (very broad, strong) | Weak |

| Aromatic C-H Stretch | 3100 - 3000 (weak) | Medium |

| Aliphatic C-H Stretch | 2970 - 2850 (medium-strong) | Medium-strong |

| Carbonyl C=O Stretch | 1720 - 1700 (strong) | Weak-medium |

| Aromatic C=C Stretches | 1600 - 1450 (medium-weak) | Medium-strong |

| Asymmetric NO₂ Stretch | 1550 - 1520 (strong) | Medium |

| Symmetric NO₂ Stretch | 1360 - 1340 (strong) | Very Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry (HR-MS) provides the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition with high accuracy. For this compound, with a molecular formula of C₁₁H₁₃NO₄, the calculated exact mass is 223.08445790 Da. nih.govlookchem.com HR-MS analysis would be expected to yield a molecular ion peak ([M]+ or [M-H]−) that corresponds closely to this value, thereby confirming the compound's elemental formula and distinguishing it from isobaric interferences.

Loss of the tert-butyl group: A prominent fragmentation pathway would involve the cleavage of the tert-butyl group ([C(CH₃)₃]), resulting in a fragment ion with a mass loss of 57 Da.

Decarboxylation: The loss of the carboxylic acid group (-COOH) as carbon dioxide (CO₂) and a proton would lead to a fragment with a mass loss of 45 Da.

Loss of the nitro group: Fragmentation involving the nitro group (-NO₂) can occur, leading to a mass loss of 46 Da.

Combined losses: Sequential losses of these functional groups would also be observed, providing further structural confirmation.

The analysis of the resulting fragment ions allows for the reconstruction of the molecule's structure, piece by piece, providing a high degree of confidence in its identification.

Table 1: Predicted HR-MS Fragmentation Data for this compound

| Fragment Ion Description | Proposed Formula of Fragment | Calculated m/z of Fragment |

| Molecular Ion [M]⁺ | C₁₁H₁₃NO₄⁺ | 223.0845 |

| [M - CH₃]⁺ | C₁₀H₁₀NO₄⁺ | 208.0610 |

| [M - C(CH₃)₃]⁺ | C₇H₄NO₄⁺ | 166.0089 |

| [M - NO₂]⁺ | C₁₁H₁₃O₂⁺ | 177.0916 |

| [M - COOH]⁺ | C₁₀H₁₃NO₂⁺ | 179.0946 |

| [M - C(CH₃)₃ - CO₂]⁺ | C₆H₄NO₂⁺ | 122.0242 |

Note: The m/z values are for the monoisotopic masses of the positively charged ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by the presence of the benzene ring, the carboxylic acid group, and the nitro group, which act as chromophores.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. A study on o-, m-, and p-nitrobenzoic acids provides insight into the expected spectral features. acs.org The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid group, another electron-withdrawing group, both in conjugation with the benzene ring, will influence the position and intensity of the absorption maxima (λ_max).

Specifically, the spectrum is anticipated to show strong absorptions in the UV region. A comparative analysis with nitrobenzaldehydes suggests that the spectra of such isomers are often characterized by weak n→π* transitions and more intense π→π* transitions. uni-muenchen.de The electronic communication between the nitro and carboxyl groups through the aromatic ring dictates the energy of these transitions. While a specific spectrum for this compound is not available, based on data for p-nitrobenzoic acid, which shows an absorption maximum around 270 nm, similar absorption features are expected for the target compound. nih.gov

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Type of Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 230 - 280 | Benzene ring, C=O, NO₂ |

| n → π | 300 - 350 | C=O, NO₂ |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally the most suitable approach for such aromatic carboxylic acids.

In a typical setup, a C18 (octadecylsilyl) stationary phase is used, which is non-polar. The mobile phase would consist of a mixture of a polar solvent, such as water or a buffer, and a less polar organic solvent, like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. To ensure good peak shape and retention, the pH of the mobile phase is typically maintained below the pKa of the carboxylic acid group. This suppresses the ionization of the acid, making it less polar and increasing its retention on the non-polar stationary phase. Discussions on the analysis of other nitro compounds and amino acids by HPLC suggest that adjusting the pH is a key step in method development. chromforum.org The use of a buffer, such as a phosphate (B84403) buffer, helps in maintaining a constant pH throughout the analysis.

A gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate the target compound from impurities with a wide range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The analysis of other nitroaromatic explosives by HPLC often utilizes reversed-phase columns and UV detection. mtc-usa.com

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or λ_max) |

| Injection Volume | 10 - 20 µL |

Crystallographic and Solid State Chemistry of 4 Tert Butyl 2 Nitrobenzoic Acid

Single Crystal X-ray Diffraction Studies of Molecular Conformation

A single-crystal X-ray diffraction study is essential to definitively determine the molecular conformation of 4-tert-butyl-2-nitrobenzoic acid. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. Key conformational features of interest would include the planarity of the benzene (B151609) ring and the relative orientations of the carboxylic acid, nitro, and tert-butyl groups. The steric bulk of the tert-butyl group and the electronic effects of the nitro group would likely lead to significant twisting of the substituent groups relative to the plane of the benzene ring.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

Without experimental crystal structure data, a definitive analysis of the intermolecular interactions is not possible. However, based on the functional groups present, the following interactions would be anticipated.

Intramolecular Hydrogen Bonding Patterns

The potential for intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen atom of the adjacent nitro group is a key question. The formation of such a hydrogen bond would depend on the relative orientation of these two groups, which is influenced by steric hindrance from the tert-butyl group. In many ortho-substituted benzoic acids, intramolecular hydrogen bonds are observed and can significantly impact the acidity and reactivity of the carboxylic acid.

Dimer Formation and Extended Hydrogen Bond Networks in Crystal Packing

In the solid state, carboxylic acids commonly form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. It is highly probable that this compound would also exhibit this hydrogen-bonded dimer motif. Beyond this primary interaction, the nitro group and C-H bonds of the tert-butyl group and aromatic ring could participate in weaker C-H···O and other non-covalent interactions, leading to the formation of a more complex three-dimensional supramolecular architecture.

Polymorphism and Crystal Engineering Strategies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and is influenced by factors such as solvent of crystallization and temperature. Different polymorphs can exhibit distinct physical properties. The study of polymorphism in this compound would require screening for different crystalline forms, which has not been reported. Crystal engineering strategies for this molecule would likely focus on the predictable nature of the carboxylic acid dimer synthon to build more complex supramolecular structures.

Co-crystallization and Salt Formation Studies Involving the Carboxylate Anion

The carboxylic acid group of this compound provides a site for co-crystallization and salt formation. Co-crystals could be formed with other neutral molecules (co-formers) through hydrogen bonding. Salt formation would involve the deprotonation of the carboxylic acid to form the carboxylate anion, which would then be paired with a suitable cation. These strategies are often employed to modify the physicochemical properties of a compound. There are currently no published studies on the co-crystallization or salt formation of this compound.

Theoretical and Computational Chemistry Studies of 4 Tert Butyl 2 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For 4-tert-butyl-2-nitrobenzoic acid, this would involve geometry optimization to find the lowest energy conformation. Key aspects to investigate would include the rotational barriers of the carboxylic acid and nitro groups, as well as the orientation of the tert-butyl group relative to the benzene (B151609) ring. The steric hindrance between the ortho-substituted nitro and carboxylic acid groups would likely lead to a non-planar arrangement of these functional groups with respect to the aromatic ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict various spectroscopic parameters that can be compared with experimental data to validate the computational model. For this compound, this would include:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would help in the assignment of experimental spectra.

Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra would allow for the assignment of vibrational modes to specific functional groups, such as the C=O stretch of the carboxylic acid and the N-O stretches of the nitro group.

A hypothetical table of predicted vibrational frequencies is presented below to illustrate the type of data that would be generated from such a study.

| Vibrational Mode | Predicted Frequency (cm-1) |

| O-H stretch (Carboxylic Acid) | Data not available |

| C=O stretch (Carboxylic Acid) | Data not available |

| Asymmetric NO2 stretch | Data not available |

| Symmetric NO2 stretch | Data not available |

| C-H stretches (Aromatic) | Data not available |

| C-H stretches (tert-Butyl) | Data not available |

Exploration of Reaction Pathways and Transition States

DFT can be employed to study the mechanisms of chemical reactions involving this compound. This would involve locating the transition state structures and calculating the activation energies for various potential reactions, such as esterification of the carboxylic acid or reduction of the nitro group. This information provides insights into the reactivity and kinetic stability of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. These simulations would reveal the conformational flexibility of the molecule, particularly the rotation of the substituent groups. Furthermore, by including solvent molecules in the simulation, the effect of the chemical environment on the molecule's conformation and dynamics can be investigated.

Quantum Chemical Calculations for Mechanistic Insights

Beyond DFT, other quantum chemical methods can offer deeper insights into reaction mechanisms. For instance, analyzing the molecular orbitals (HOMO and LUMO) and electrostatic potential maps can help in understanding the sites of electrophilic and nucleophilic attack. This is particularly relevant for understanding how the electron-donating tert-butyl group and the electron-withdrawing nitro and carboxyl groups influence the reactivity of the aromatic ring.

Application of Solvation Models in Computational Studies

The properties of this compound can be significantly influenced by the solvent. Computational solvation models, both implicit (continuum models) and explicit (including individual solvent molecules), can be applied to account for these effects. These models are crucial for accurately predicting properties such as pKa, solubility, and reaction energetics in solution.

Advanced Research Applications and Potentials of 4 Tert Butyl 2 Nitrobenzoic Acid

Utilization in Agricultural Chemistry and Agrochemical Formulations

The structural motifs present in 4-tert-butyl-2-nitrobenzoic acid are pertinent to the field of agricultural chemistry, where the demand for novel and effective crop protection agents is continuous. The presence of both a substituted phenyl ring and a carboxylic acid function are common features in many active agrochemical ingredients.

Development of Crop Protection Agents

Research into benzoic acid derivatives has established their role as foundational structures in the creation of new herbicides, fungicides, and pesticides. The specific combination of the tert-butyl and nitro groups on the benzoic acid skeleton of this compound suggests its potential as a lead compound or intermediate in this field.

While direct research on this compound as a crop protection agent is not extensively published, the utility of closely related structures is well-documented. For instance, the analogue tert-butyl 2-fluoro-4-nitrobenzoate is actively used in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides essential for crop protection. chemimpex.com This highlights the relevance of the nitrobenzoate structure in achieving desired bioactivity.

Furthermore, patents within the agrochemical industry often cite complex molecules containing the 4-tert-butylphenyl moiety as active ingredients. One such patent describes a synergistic fungicide composition that includes 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine, demonstrating the value of the tert-butylphenyl group in developing effective fungicides. Another patent for agrochemical formulations lists (2E)-3-(4-tert-butyl-phenyl)-3-(2-chloropyridin-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one as a component. googleapis.com These examples underscore the significance of the tert-butyl group in designing molecules with potent agrochemical properties. The fungicidal and herbicidal activity of these related compounds suggests that this compound could serve as a valuable scaffold for synthesizing new, potentially more effective, crop protection agents.

Table 1: Related Compounds in Agrochemical Research

| Compound Name | Application Area | Reference |

|---|---|---|

| tert-Butyl 2-fluoro-4-nitrobenzoate | Pesticide & Herbicide Formulation | chemimpex.com |

| 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine | Synergistic Fungicide Compositions | google.com |

Contributions to Materials Science and Advanced Polymer Research

In materials science, the quest for novel monomers to create polymers with specialized properties is a primary research driver. This compound, with its reactive carboxylic acid group and stable aromatic structure, presents itself as a candidate for polymerization reactions. The tert-butyl group can enhance solubility and modify the physical properties of resulting polymers, while the nitro group can be used for further functionalization.

The utility of its structural analogues is already established. Tert-butyl 2-fluoro-4-nitrobenzoate is utilized in materials science for creating advanced polymers and coatings. chemimpex.com Its chemical structure is valued for allowing modifications that can improve material properties like durability and environmental resistance. Similarly, 4-tert-butylbenzoic acid is listed in patents as a component for creating stabilized synthetic polymer compositions, indicating the role of this structure in enhancing polymer stability. google.com

Research has also demonstrated the incorporation of tert-butyl-benzoate structures into complex polymer architectures. For example, a 4-p-tert-butyl-benzoate containing molecule has been used in the synthesis of peptide-polymer hybrid materials through nitroxide-mediated polymerization. rsc.org This indicates the compatibility of the tert-butyl benzoic acid moiety with controlled polymerization techniques, opening avenues for its use in creating well-defined, high-performance polymers. The potential for this compound to act as a monomer or a modifying agent in polymer synthesis is therefore significant, promising the development of new materials with tailored thermal, mechanical, and optical properties.

Role in Analytical Methodologies as a Reference Standard

The reliability and accuracy of analytical testing are underpinned by the availability of pure and well-characterized reference standards. A reference standard is a highly purified compound used to calibrate analytical instruments and to identify and quantify substances in a sample. Benzoic acid and its derivatives are often used for these purposes in various chromatographic techniques.

For a compound to serve as a reliable reference standard, its chemical identity and purity must be rigorously established. Key properties such as molecular weight, melting point, and spectral data are crucial for its qualification. This compound possesses distinct physical and chemical properties that make it suitable for use as a reference standard in analytical laboratories. Its high purity, which can be achieved through standard synthesis and purification protocols, is a primary requirement.

Commercial suppliers provide detailed information on the properties of this compound, which are essential for its function as a standard. These properties allow for the accurate calibration of instruments and the validation of analytical methods developed for the identification and quantification of related nitroaromatic compounds or benzoic acid derivatives.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₄ | nih.gov |

| Molecular Weight | 223.22 g/mol | nih.gov |

| Melting Point | 138-143 °C | lookchem.com |

| Boiling Point | 338.8 °C at 760 mmHg | lookchem.com |

| Density | 1.236 g/cm³ | lookchem.com |

| CAS Number | 103797-19-9 | nih.gov |

The availability of this well-characterized compound enables researchers to develop robust analytical methods for quality control in industrial processes, environmental monitoring, and various research applications where precise measurement of similar chemical structures is required.

Environmental Considerations and Degradation Studies of 4 Tert Butyl 2 Nitrobenzoic Acid

Investigation of Environmental Fate and Transformation Pathways

The environmental fate of a chemical compound is dictated by a combination of its physicochemical properties and its susceptibility to various transformation processes in different environmental compartments, including soil, water, and air. For 4-tert-butyl-2-nitrobenzoic acid, its structure, featuring a bulky tert-butyl group and a nitro group on a benzoic acid backbone, significantly influences its environmental distribution and persistence.

Nitroaromatic compounds are generally recognized for their potential persistence in the environment, a trait largely attributed to the electron-withdrawing nature of the nitro group which makes the aromatic ring less susceptible to oxidative degradation. nih.govexlibrisgroup.com The presence of a tert-butyl group, a bulky and non-biodegradable substituent, can further enhance this persistence. Studies on related compounds suggest that the position of the substituents on the benzene (B151609) ring plays a critical role in determining the degradation pathways and rates.

Transformation of this compound in the environment can occur through both biotic and abiotic pathways. Biotic transformations involve degradation by microorganisms, while abiotic processes include hydrolysis and photolysis. The interplay of these processes determines the ultimate fate and potential accumulation of the compound in the environment. Due to its structural characteristics, this compound is expected to exhibit moderate to low water solubility and a tendency to adsorb to soil and sediment particles, which would affect its mobility and bioavailability.

Research on Biodegradation and Abiotic Degradation Mechanisms

Biodegradation:

The biodegradation of nitroaromatic compounds has been extensively studied, revealing diverse microbial strategies to break down these often recalcitrant molecules. nih.govresearchgate.net While specific studies on this compound are scarce, research on other nitrobenzoic acid isomers provides valuable insights into potential degradation pathways.

Microbial degradation of nitroaromatics can proceed via two primary routes: oxidative or reductive pathways. nih.gov

Oxidative Pathways: In aerobic environments, bacteria can initiate the degradation of nitroaromatic compounds by employing monooxygenase or dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols or protocatechuates. nih.gov For instance, some Pseudomonas and Arthrobacter species have been shown to degrade nitrobenzoates through oxidative pathways, with the initial step often involving the removal of the nitro group as nitrite (B80452). nih.gov The subsequent intermediates are then funneled into central metabolic pathways. The presence of the tert-butyl group on this compound may sterically hinder the enzymatic attack, potentially slowing down the degradation rate compared to unsubstituted nitrobenzoic acid. Studies on the degradation of tert-butyl-substituted phenols and ethers have shown that the tert-butyl group can be a point of initial oxidative attack, although it can also contribute to the compound's recalcitrance. nih.govnih.gov

Reductive Pathways: Under anaerobic or anoxic conditions, the nitro group is often the initial site of microbial attack. The nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group. nih.gov The resulting aminobenzoic acid is generally more amenable to further degradation. However, the formation of aromatic amines can be a concern as they can be equally or more toxic than the parent nitro compound.

The following table summarizes findings from studies on analogous compounds, which can be used to infer the potential biodegradation of this compound.

| Compound | Microorganism | Degradation Pathway | Key Intermediates | Reference |

| 2-Nitrobenzoate | Arthrobacter sp. SPG | Oxidative | Salicylate, Catechol | nih.gov |

| 3-Nitrobenzoate | Pseudomonas sp. | Oxidative | Protocatechuate | epa.gov |

| 4-Nitrotoluene | Pseudomonas sp. | Oxidative | 4-Nitrobenzoate | nih.gov |

| Ethyl tert-butyl ether (ETBE) | Various bacteria | Oxidative (Cometabolism) | tert-Butyl alcohol (TBA) | nih.gov |

Abiotic Degradation:

Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the transformation of this compound in the environment.

Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, the carboxylic acid and nitro groups are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov However, extreme pH conditions could potentially facilitate hydrolysis, though this is less relevant for most natural environments.

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Nitroaromatic compounds can absorb light in the environmentally relevant UV spectrum, leading to their direct or indirect photodegradation. aip.org Studies on 4-nitrobenzoic acid have shown that it can be degraded by photolysis, especially in the presence of photosensitizers or catalysts like titanium dioxide (TiO2). aip.org The process often involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring. The presence of the tert-butyl group in this compound may influence the photolysis rate and the nature of the degradation products.

The table below presents data on the abiotic degradation of a related compound, 4-nitrobenzoic acid, which suggests potential abiotic pathways for this compound.

| Compound | Degradation Process | Conditions | Key Findings | Reference |

| 4-Nitrobenzoic acid | UV/H₂O₂ and Fenton processes | Lab-scale photoreactor, acidic pH | Fenton process was more effective than UV/H₂O₂ for degradation. | aip.org |

| Phthalic acid esters | Photolysis and Hydrolysis | Natural sunlight, pH 5-9 | Photolysis was the main contributor to abiotic degradation. | nih.gov |

| 2-(4-Fluorobenzyl)-5-(methylsulfonyl)-1,3,4-oxadiazole | Hydrolysis and Photolysis | Aqueous solution, varying pH and temperature | Degradation was rapid, especially under alkaline conditions and higher temperatures. | nih.gov |

Assessment of Environmental Impact and Mitigation Strategies

The environmental impact of this compound is linked to its potential toxicity and persistence. Nitroaromatic compounds, as a class, are known to be toxic to a wide range of organisms, and many are listed as priority pollutants by environmental agencies. nih.govexlibrisgroup.com Animal tests on 4-nitrobenzoic acid have suggested potential for toxicity to human reproduction or development. ilo.org Given these concerns, it is crucial to assess the environmental risk posed by this compound and to develop effective mitigation strategies.

Environmental Impact Assessment:

A comprehensive environmental impact assessment for this compound would involve evaluating its:

Toxicity: Acute and chronic toxicity to representative aquatic and terrestrial organisms.

Bioaccumulation potential: The likelihood of the compound accumulating in the tissues of living organisms.

Persistence: The half-life of the compound in different environmental compartments (soil, water, sediment).

While specific data for this compound is lacking, the known hazards of other nitroaromatics suggest a precautionary approach is warranted. exlibrisgroup.com

Mitigation and Remediation Strategies:

In the event of environmental contamination with this compound, several remediation strategies, developed for nitroaromatic compounds in general, could be applicable. nih.govresearchgate.net These can be broadly categorized as physicochemical and biological methods.

Physicochemical Methods:

Adsorption: Using activated carbon or other sorbents to remove the compound from water.

Advanced Oxidation Processes (AOPs): Technologies like ozonation, Fenton treatment, and photocatalysis can be used to chemically degrade the compound into less harmful substances. aip.org

Incineration: High-temperature incineration can effectively destroy the compound but can be costly and may generate harmful byproducts if not properly controlled.

Biological Methods (Bioremediation):

Bioaugmentation: Introducing specific microbial strains with known degradative capabilities for nitroaromatic compounds into the contaminated site.

Biostimulation: Enhancing the activity of indigenous microorganisms by adding nutrients and oxygen to promote the degradation of the contaminant.

Mycoremediation: Utilizing fungi, which have been shown to be effective in degrading a variety of recalcitrant organic pollutants, including halogenated nitroaromatics. mdpi.com

Phytoremediation: Using plants to take up, contain, or degrade the contaminant in soil and water.

The selection of the most appropriate remediation strategy would depend on the specific characteristics of the contaminated site, the concentration of the pollutant, and cost-effectiveness. The following table outlines some of these remediation technologies.

| Remediation Technology | Description | Applicability to Nitroaromatics | Reference |

| Activated Carbon Adsorption | Pollutants are adsorbed onto the surface of activated carbon. | Effective for removing nitroaromatics from water. | researchgate.net |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to degrade pollutants. | Proven effective for the degradation of various nitroaromatic compounds. | aip.org |

| Bioremediation | Use of microorganisms to break down pollutants. | A promising and cost-effective approach for nitroaromatic contamination. | nih.gov |

| Mycoremediation | Use of fungi for bioremediation. | Shows potential for degrading halogenated nitroaromatic compounds. | mdpi.com |

Future Research Directions and Emerging Trends for 4 Tert Butyl 2 Nitrobenzoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemical research. For 4-tert-butyl-2-nitrobenzoic acid, one established pathway involves a two-step process starting from 4-tert-butyltoluene. researchgate.net This process includes nitration followed by oxidation.

Synthetic Pathway for this compound

| Step | Precursor | Reagents | Product |

|---|---|---|---|

| 1 | 4-tert-butyltoluene | Nitric Acid (HNO₃), Acetic Anhydride (B1165640) (Ac₂O), Acetic Acid (HOAc) | 4-tert-butyl-1-methyl-2-nitrobenzene (B183555) |

| 2 | 4-tert-butyl-1-methyl-2-nitrobenzene | Potassium Permanganate (B83412) (KMnO₄), Pyridine (B92270), Water | This compound |

This table details a known synthetic route for this compound. researchgate.net

Future research is trending towards "green chemistry" principles to minimize waste and improve efficiency. rsc.org A promising area is the use of novel diazotizing reagents like tert-butyl nitrite (B80452) (TBN), which has shown superiority over traditional reagents like iso-amyl nitrite in converting benzamides to their corresponding benzoic acids. rsc.org TBN can achieve quantitative yields in shorter reaction times without the need for extensive work-up or column chromatography, and it is compatible with sensitive functional groups. rsc.org Adapting such methodologies for the synthesis of this compound precursors could represent a significant step towards sustainable production. Furthermore, understanding the intricacies of nitration reactions is crucial, as the formation of isomers can be a significant challenge. For instance, studies on related compounds have shown that certain synthetic methods can inadvertently produce the 3,5-dinitro isomer instead of the intended 2,6-dinitro isomer, highlighting the need for precise methodological control and robust analytical verification. researchgate.netnih.gov

Advanced Applications in Targeted Drug Delivery and Nanomaterials

The structural motifs within this compound make it an attractive scaffold for medicinal chemistry and materials science.

In targeted drug delivery , derivatives of this compound are being explored for therapeutic applications. For example, a derivative of this compound was used as a key building block in the synthesis of a potent triple agonist for the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptors α/δ (PPARα/δ). researchgate.net This resulting compound demonstrated significant anti-fibrotic efficacy and counteracted hepatic inflammation in an in-vivo model of non-alcoholic steatohepatitis (NASH), showcasing the potential of this chemical backbone in developing targeted therapies for complex metabolic diseases. researchgate.net

In the realm of nanomaterials , while direct applications of this compound are still emerging, its functional groups offer significant potential. Organic molecules are increasingly being integrated with nanomaterials like quantum dots, fullerenes, and metallic oxides to create hybrid materials with unique properties. sigmaaldrich.com The carboxylic acid group could serve as an anchor to bind the molecule to the surface of oxide nanocrystals like titanium(IV) oxide (TiO₂), while the nitro and tert-butyl groups could modulate the electronic properties or spatial arrangement of the assembled material. sigmaaldrich.com Such functionalized nanomaterials could find use in sensors, catalysis, or organic-nanocrystal solar cells. sigmaaldrich.com

In-depth Mechanistic Studies of Complex Reactions

A profound understanding of reaction mechanisms is critical for optimizing synthetic routes and controlling product selectivity. For a molecule like this compound, mechanistic studies would focus on its formation (synthesis) and its subsequent reactions.

The synthesis itself involves electrophilic aromatic substitution (nitration), and mechanistic studies are vital to control the regioselectivity. Theoretical studies on the dinitration of related aromatic compounds have revealed the importance of identifying the dominant active nitrating intermediate, such as the HSO₄⁻-NO₂⁺ complex in a nitric-sulfuric acid system, to control the formation of the desired product over unwanted byproducts. researchgate.net

Furthermore, reactions involving the tert-butyl group are of significant interest. For instance, kinetic and mechanistic studies of reactions mediated by tert-butoxy (B1229062) radicals provide insight into reaction pathways. acs.orgrsc.org Studies on the oxidation of cyclohexane (B81311) using tert-butyl hydroperoxide (TBHP) suggest a surface-mediated, radical-driven Eley–Rideal mechanism. rsc.org Understanding such mechanisms allows researchers to predict and control the outcomes of complex reactions involving the functional groups present in this compound.

Development of High-Throughput Screening Methodologies for Derivative Synthesis

The search for new bioactive molecules and materials requires the rapid synthesis and evaluation of large numbers of chemical derivatives. High-throughput screening (HTS) is a key enabling technology in this endeavor.

Recent advancements have led to the development of automated workflows for nanoscale synthesis and screening. nih.gov These platforms use technologies like acoustic dispensing to perform thousands of reactions on a nanomole scale, dramatically reducing waste and reagent consumption. nih.gov The crude reaction mixtures can then be directly screened for activity using biophysical techniques like differential scanning fluorimetry (DSF), which measures a protein's thermal stability upon ligand binding. nih.gov Hits can be rapidly cross-validated using methods such as microscale thermophoresis (MST). nih.gov

Workflow for High-Throughput Synthesis and Screening

| Stage | Technology/Method | Purpose | Throughput |

|---|---|---|---|

| Synthesis | Acoustic Dispensing Ejection (ADE) | Nanomole-scale synthesis of a compound library. | ~1536 compounds/day |

| Screening | Differential Scanning Fluorimetry (DSF) | Initial identification of "hits" by measuring protein thermal shift. | ~190 wells/hour |

| Validation | Microscale Thermophoresis (MST) | Cross-validation of binding affinity for identified hits. | High |

This table outlines a modern high-throughput workflow applicable to the discovery of bioactive derivatives of scaffolds like this compound. nih.gov

Applying this HTS methodology to a library of derivatives based on the this compound scaffold could accelerate the discovery of new drug candidates or functional materials by efficiently mapping the structure-activity relationship of the series. nih.gov

Q & A

Q. What safety protocols should be followed when handling 4-tert-butyl-2-nitrobenzoic acid in laboratory settings?

- Methodological Answer: Always use non-breathable gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation to avoid inhalation of dust or vapors. Store the compound away from oxidizers (e.g., CO₂, NOx) due to potential incompatibility . For spills, use inert absorbents (e.g., vermiculite) and dispose of waste via certified chemical disposal services to prevent environmental contamination .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodological Answer: Use ATR-FTIR spectroscopy to identify functional groups (e.g., nitro, carboxylic acid) and compare spectra with reference libraries . Complement this with HPLC (C18 column, UV detection at ~254 nm) to assess purity. For structural confirmation, perform ¹H/¹³C NMR in deuterated DMSO or CDCl₃, focusing on characteristic shifts (e.g., tert-butyl protons at ~1.3 ppm, aromatic protons near 8 ppm) .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Methodological Answer: Store in a cool, dry environment (<25°C) in amber glass containers to prevent photodegradation. Avoid proximity to oxidizing agents or bases, as nitro groups can undergo redox or hydrolysis reactions under incompatible conditions . Regularly monitor for discoloration or precipitate formation, which may indicate decomposition.

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence the reactivity of this compound in catalytic reactions?

- Methodological Answer: The tert-butyl group reduces electrophilic substitution reactivity at the ortho/para positions due to steric effects. In amidation or esterification reactions, pre-activate the carboxylic acid using EDCl/HOBt or DCC to enhance coupling efficiency. Computational studies (e.g., DFT) can model steric interactions and predict regioselectivity in derivatization reactions .

Q. What analytical techniques are suitable for identifying degradation products of this compound under extreme pH conditions?

- Methodological Answer: Use LC-MS/MS with electrospray ionization (ESI) to detect acidic degradation products (e.g., nitroso or amine derivatives). For basic conditions, monitor nitro group reduction to amines via TLC (silica gel, ethyl acetate/hexane) or GC-MS after derivatization. Compare retention times/fragmentation patterns with synthetic standards .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer: Conduct systematic solubility tests using UV-Vis spectroscopy (λmax ~300 nm) in DMSO, THF, and aqueous buffers (pH 1–13). Note that discrepancies may arise from polymorphism or impurities; characterize crystalline forms via PXRD and quantify impurities via HPLC-DAD .

Q. What strategies optimize the synthesis of this compound derivatives for polymer applications?

- Methodological Answer: For copolymerization, functionalize the carboxylic acid group via Steglich esterification with diols or diamines. Monitor reaction progress using in-situ FTIR to track ester/amide bond formation. Thermogravimetric analysis (TGA) can assess thermal stability (>200°C expected due to the tert-butyl group) .

Methodological and Theoretical Questions

Q. How can computational modeling predict the spectroscopic properties of this compound?

Q. What role does this compound play in studying electron-withdrawing effects on aromatic systems?

- Methodological Answer: The nitro group acts as a strong electron-withdrawing group, while the tert-butyl group provides steric bulk without significant electronic effects. Use Hammett substituent constants (σmeta for nitro: +0.71) to predict reactivity in electrophilic substitution. Experimental validation via kinetic studies (e.g., nitration rates) can quantify these effects .

Q. How do researchers address conflicting data on the compound’s stability in oxidative environments?

- Methodological Answer:

Design accelerated degradation studies under controlled oxidative conditions (e.g., H₂O₂, UV light). Monitor nitro group reduction using Raman spectroscopy (peak at ~1350 cm⁻¹ for NO₂) and quantify degradation products via HPLC-UV . Cross-reference findings with thermodynamic data (e.g., bond dissociation energies) to explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products